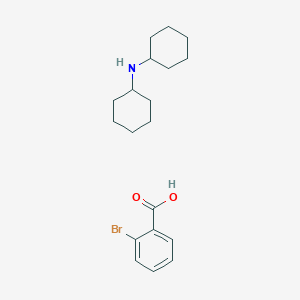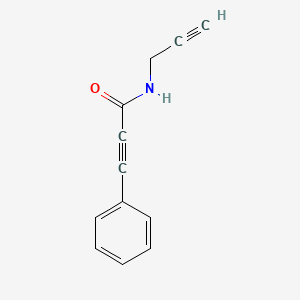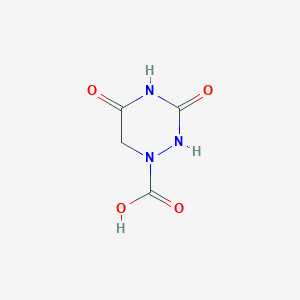
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is an organic compound known for its unique structure and versatile applications. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential in forming stable metal complexes and its various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid typically involves the transit template synthesis method. This method allows for the formation of the compound by using a template that guides the assembly of the desired product. The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the triazine ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of triazine derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of automated reactors and stringent quality control measures to produce the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The triazine ring allows for substitution reactions where different functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .
Aplicaciones Científicas De Investigación
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparación Con Compuestos Similares
4,6-Dioxo-1,3,5-triazinane-2-carboxamide: This compound shares a similar triazine ring structure but differs in its functional groups and reactivity.
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: Another triazine derivative with distinct chemical properties and applications.
Uniqueness: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to form highly stable metal complexes. This stability is a key factor in its diverse applications in research and industry .
Propiedades
Número CAS |
775229-16-8 |
|---|---|
Fórmula molecular |
C4H5N3O4 |
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
3,5-dioxo-1,2,4-triazinane-1-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9) |
Clave InChI |
FBPLOLMUXFVTLA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)NN1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


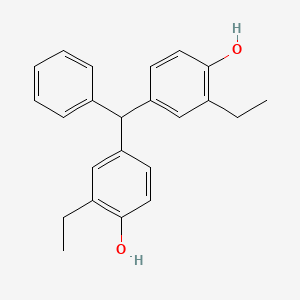

![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

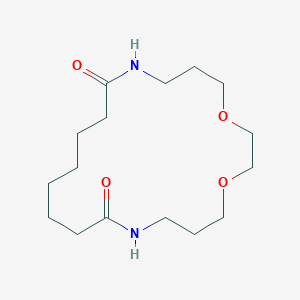
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
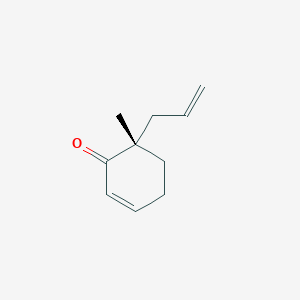
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
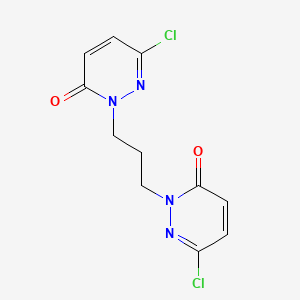
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
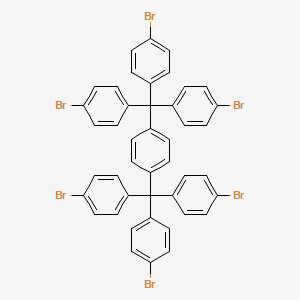
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
